![molecular formula C29H26NP B14771138 (S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)
(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a chiral phosphine ligand known for its unique structural properties and applications in asymmetric catalysis. This compound is characterized by its spirobi[inden] backbone, which imparts significant steric and electronic effects, making it a valuable tool in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves the following steps:
Formation of the Spirobi[inden] Core: The spirobi[inden] core is synthesized through a series of cyclization reactions starting from suitable precursors such as indene derivatives.
Introduction of the Phosphine Group: The diphenylphosphino group is introduced via a phosphination reaction, often using chlorodiphenylphosphine as the phosphine source.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient chiral resolution methods to obtain the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often serving as a ligand in catalytic hydrogenation processes.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Catalysts like palladium or rhodium complexes are employed in reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Phosphine oxides are the major products.
Reduction: Reduced organic substrates, often with high enantioselectivity.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of chiral drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials, particularly in processes requiring high enantioselectivity.
Mécanisme D'action
The mechanism of action of (S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine involves its role as a chiral ligand in catalytic processes. The compound coordinates to metal centers, forming chiral metal complexes that facilitate enantioselective transformations. The spirobi[inden] backbone provides steric hindrance and electronic effects that enhance the selectivity and efficiency of the catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Known for its versatility in coordination chemistry and catalysis.
Bis(diphenylphosphino)ethane (dppe): Commonly used in transition metal-catalyzed reactions.
Uniqueness
(S)-7’-(Diphenylphosphino)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is unique due to its spirobi[inden] backbone, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
Propriétés
Formule moléculaire |
C29H26NP |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(3S)-4'-diphenylphosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C29H26NP/c30-25-15-7-9-21-17-19-29(27(21)25)20-18-22-10-8-16-26(28(22)29)31(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-16H,17-20,30H2/t29-/m0/s1 |
Clé InChI |
ZZQZGZFQMQRPST-LJAQVGFWSA-N |
SMILES isomérique |
C1C[C@]2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6N |
SMILES canonique |
C1CC2(CCC3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC=C6N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



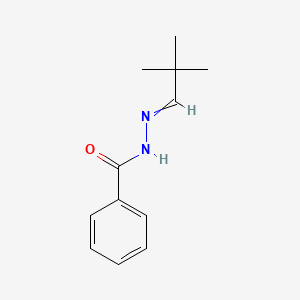

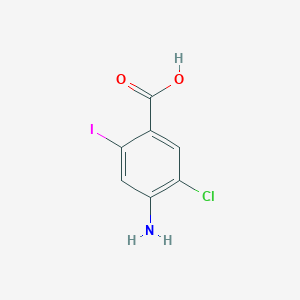

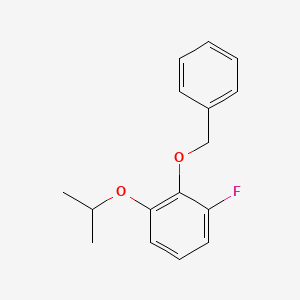

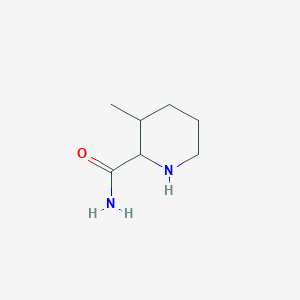
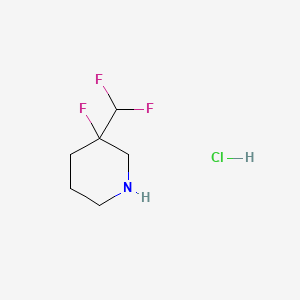
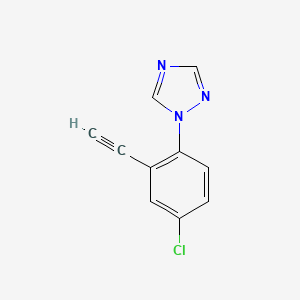
![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)
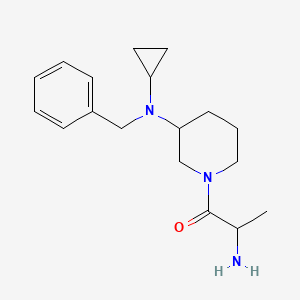
![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14771141.png)
